Enhanced Pd-Catalyzed Cross-Coupling Reactivity
The C–Br bond at the 5-position is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the C–Cl bond in the 5-chloro analog. This enhanced reactivity is a well-documented class-level property of aryl bromides vs. aryl chlorides under standard Suzuki–Miyaura and Buchwald–Hartwig conditions . While direct head-to-head yield data for these exact substrates is not publicly available, the underlying bond dissociation energies and documented coupling efficiencies for analogous pyridine systems support this differentiation. For procurement and synthetic planning, this means the 5-bromo compound can be employed under milder conditions (e.g., lower temperature, shorter reaction times) and is compatible with a broader range of catalyst systems [1].
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–Br bond; class-level expectation of higher reactivity and broader substrate scope in Suzuki–Miyaura and Buchwald–Hartwig reactions |
| Comparator Or Baseline | 5-Chloro-6-methyl-3-nitropyridin-2-amine (C–Cl bond); class-level expectation of lower reactivity, often requiring specialized ligands or harsher conditions |
| Quantified Difference | Qualitative class-level difference in bond activation energy and catalyst compatibility; quantitative yield differences are reaction-specific and not universally tabulated |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) in organic solvents, typical temperatures 60–100 °C |
Why This Matters
Procurement of the 5-bromo derivative is strategically advantageous for synthetic sequences requiring a reliable cross-coupling handle, potentially reducing catalyst loading and reaction optimization time.
- [1] Kuujia. 5-Bromo-6-methyl-3-nitro-pyridin-2-amine serves as a precursor for cross-coupling reactions, particularly Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. https://www.kuujia.com/cas-68957-50-6 View Source
